An In-Depth Technical Guide to 4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3)
An In-Depth Technical Guide to 4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3)
This technical guide provides a comprehensive overview of 4-Acetylamino-2-(diethylamino)anisole, also known as N-[3-(diethylamino)-4-methoxyphenyl]acetamide, a substituted aromatic acetamide with potential applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its properties, synthesis, and analytical characterization.
Compound Identification and Overview
4-Acetylamino-2-(diethylamino)anisole is an organic compound characterized by a central anisole ring substituted with an acetylamino group and a diethylamino group. Its chemical structure lends it to a variety of potential applications, particularly as an intermediate in the synthesis of more complex molecules such as dyes and pharmaceutical compounds.[1][2] The presence of both electron-donating (diethylamino and methoxy) and amide functional groups makes it a versatile building block in organic chemistry.
Key Identifiers:
-
Chemical Name: 4-Acetylamino-2-(diethylamino)anisole[3]
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Synonyms: N-[3-(diethylamino)-4-methoxyphenyl]acetamide, 3'-(Diethylamino)-4'-methoxyacetanilide, 3-N,N-Diethylamino-4-methoxyacetanilide[3][4]
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Molecular Weight: 236.31 g/mol [4]
Physicochemical Properties
The physicochemical properties of 4-Acetylamino-2-(diethylamino)anisole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Colorless liquid or crystalline solid | [5] |
| Melting Point | 93-97 °C | [3] |
| Boiling Point | 389.5 °C at 760 mmHg | [3] |
| Density | 1.086 g/cm³ | [3] |
| Flash Point | 189.3 °C | [3] |
| Refractive Index | 1.564 | [3] |
| Vapor Pressure | 2.85E-06 mmHg at 25°C | [3] |
| LogP | 2.57280 | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-Acetylamino-2-(diethylamino)anisole typically involves the selective acetylation of the corresponding diamine precursor. A plausible and efficient synthetic route starts from 2,4-dinitroanisole, which is first reduced to 2,4-diaminoanisole. The subsequent challenge lies in the selective acetylation of the amino group at the 4-position over the one at the 2-position, which is sterically hindered by the adjacent methoxy group and more deactivated. Following acetylation, the amino group at the 2-position can be diethylaminayted. A more direct approach, if the precursor is available, is the acetylation of 3-diethylamino-4-methoxyaniline.
Below is a representative workflow for the synthesis of 4-Acetylamino-2-(diethylamino)anisole:
Caption: Synthesis workflow for 4-Acetylamino-2-(diethylamino)anisole.
Experimental Protocol: Acetylation of 3-Amino-4-methoxy-N,N-diethylaniline
This protocol outlines the acetylation of the precursor 3-amino-4-methoxy-N,N-diethylaniline. The key to a successful and high-yield synthesis is the careful control of the reaction temperature to prevent side reactions, such as di-acetylation, if starting from a diamine.[6]
Materials:
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3-Amino-4-methoxy-N,N-diethylaniline
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Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 3-amino-4-methoxy-N,N-diethylaniline in dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: Add 1.1 equivalents of pyridine to the solution. Slowly add 1.1 equivalents of acetic anhydride dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed. Separate the organic layer, and wash it sequentially with water and brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 4-Acetylamino-2-(diethylamino)anisole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Acetylamino-2-(diethylamino)anisole would be expected to show characteristic absorption bands for its functional groups.[7]
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N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
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C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the methyl and ethyl groups.
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C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ characteristic of the carbonyl group of the amide.
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N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
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C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
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C-O Stretch: Anisole C-O stretching bands are typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While detailed experimental NMR data is not widely published, a predicted ¹³C NMR spectrum is available.[3] The expected chemical shifts in ¹H and ¹³C NMR would be consistent with the proposed structure.
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¹H NMR: Signals for the aromatic protons, the methoxy group protons, the N-H proton of the amide, the acetyl group protons, and the methylene and methyl protons of the diethylamino group would be expected in their characteristic regions.
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¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, the acetyl methyl carbon, and the carbons of the diethylamino group would be present.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern would be influenced by the functional groups present.[8][9]
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the diethylamino group is a common fragmentation pathway for amines.[8]
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McLafferty Rearrangement: Amides can undergo McLafferty rearrangement.[8]
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Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO) is also possible.
Applications and Potential Utility
While specific, large-scale industrial applications of 4-Acetylamino-2-(diethylamino)anisole are not extensively documented, its structure suggests significant potential as a chemical intermediate.
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Dye Synthesis: Substituted anilines and acetanilides are common precursors in the synthesis of azo dyes and other colorants.[1] The chromophoric and auxochromic groups present in this molecule make it a candidate for the development of novel dyes.
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Pharmaceutical Intermediates: The acetamide and substituted aniline moieties are found in numerous pharmaceutically active compounds.[2] This compound could serve as a building block for the synthesis of new drug candidates.
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Organic Synthesis: As a multifunctional molecule, it can be used in a variety of organic transformations to introduce the substituted anisole scaffold into larger, more complex molecules.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[10][11]
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Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Minimize dust generation and accumulation.[10] Avoid contact with skin, eyes, and clothing.[3][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[11][12] If inhaled, move to fresh air.[12] If ingested, seek immediate medical attention.[12]
Conclusion
4-Acetylamino-2-(diethylamino)anisole is a valuable chemical intermediate with a range of potential applications stemming from its unique substitution pattern. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route and protocol, and its analytical characterization. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into its reactivity and applications is warranted to fully explore its potential in organic synthesis, materials science, and drug discovery.
References
- Fisher Scientific. (2013, April 5).
- Sigma-Aldrich. (2024, September 6).
- Guidechem. (n.d.). 4-Acetylamino-2-(diethylamino)anisole 19433-93-3.
- Thermo Fisher Scientific. (2014, December 1).
- Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)
- An eco-friendly and highly efficient route for N-acylation under c
- ResearchGate. (n.d.).
- PubChem. (n.d.). Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)-.
- Echemi. (n.d.). N-(3-Amino-4-methoxyphenyl)acetamide.
- ResearchGate. (2015, July 8). How can I prepare 3-amino-4-methoxy acetanilide?
- Chemistry LibreTexts. (2023, August 29).
- COLORCOM LTD. (n.d.). 4-Acetylamino-2-(diethylamino)anisole, CasNo.19433-93-3.
- Organic Syntheses. (n.d.). Procedure.
- Mass Spectrometry: Fragment
- AWS. (n.d.).
- Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II)
- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- ResearchGate. (2025, August 7). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Interpret
- Indonesian Journal of Science & Technology. (2019, April 1).
- SpectraBase. (n.d.). (3,4-Dimethoxyphenyl)acetamide, N-(4-aminosulfonylphenyl)- - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). CN103030570A - Synthesis process of 3-amino-4-methoxy-acetamide.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ChemBK. (2024, April 9). N-[3-(diethylamino)-4-methoxyphenyl]acetamide.
- MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- MDPI. (n.d.). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core.
- Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE.
- CABI Digital Library. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.
- Journal of Chemical Technology and Metallurgy. (2021, July 15). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS.
- RJPN. (2020, August 31).
- Sinowin Chemical. (n.d.).
- ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
- ResearchGate. (2025, August 9). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline.
- ResearchGate. (n.d.). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes.
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. sinochlorine.com [sinochlorine.com]
- 3. aksci.com [aksci.com]
- 4. Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID 88058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
